4-Chloroquinazolin-6-OL
Overview
Description
4-Chloroquinazolin-6-OL is a chemical compound with the molecular formula C8H5ClN2O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 4th position and a hydroxyl group at the 6th position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinazolin-6-OL typically involves the following steps:
Starting Material: The synthesis begins with 4-chloroquinazolin-6-yl acetate.
Reaction with Ammonia: The starting material is dissolved in methanol, and a 7N ammonia methanol solution is added. The reaction mixture is stirred at room temperature for 3 hours.
Precipitation: The product is precipitated by adding methyl tert-butyl ether, filtered, and the filter cake is washed with an appropriate amount of methyl tert-butyl ether.
Drying: The final product, this compound, is obtained after drying.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinazolin-6-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of 4-chloroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
4-Chloroquinazolin-6-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloroquinazolin-6-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibition of Enzymes: The compound may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Interference with DNA/RNA: The compound may interfere with the synthesis or function of DNA or RNA, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-quinazolinol: Similar structure with a chlorine atom at the 7th position.
6-Chloroquinazolin-4-ol: Similar structure with a chlorine atom at the 6th position.
Uniqueness
4-Chloroquinazolin-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development.
Properties
IUPAC Name |
4-chloroquinazolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-5(12)1-2-7(6)10-4-11-8/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFQCJUTUJSCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631125 | |
Record name | 4-Chloroquinazolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848438-50-6 | |
Record name | 4-Chloroquinazolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloroquinazolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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